molecular formula C11H7BrN2O4 B13021498 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid

4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid

Cat. No.: B13021498
M. Wt: 311.09 g/mol
InChI Key: JONIVENXUIRKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substituents, offers interesting properties for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 8-methylquinoline, followed by nitration and carboxylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitutions occur at the correct positions on the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological activities .

Scientific Research Applications

4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Its derivatives are studied for their potential antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and carboxylic acid groups can also participate in binding to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6-methylquinoline-3-carboxylic acid
  • 4-Hydroxy-2-quinolones
  • Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate

Uniqueness

4-Bromo-8-methyl-6-nitroquinoline-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H7BrN2O4

Molecular Weight

311.09 g/mol

IUPAC Name

4-bromo-8-methyl-6-nitroquinoline-3-carboxylic acid

InChI

InChI=1S/C11H7BrN2O4/c1-5-2-6(14(17)18)3-7-9(12)8(11(15)16)4-13-10(5)7/h2-4H,1H3,(H,15,16)

InChI Key

JONIVENXUIRKAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)O)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.